Cas no 1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate)

Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6510386
- 1500999-38-1
- methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
- MDL: MFCD26664769
- インチ: 1S/C11H12FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-3,5,8,13H,4,6H2,1H3
- InChIKey: VWTZUIYFIJHLHP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)CC(C(=O)OC)CN2
計算された属性
- せいみつぶんしりょう: 209.08520679g/mol
- どういたいしつりょう: 209.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510386-0.25g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.25g |
$880.0 | 2023-08-31 | ||
Enamine | EN300-6510386-5.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 5g |
$3147.0 | 2023-05-25 | ||
Enamine | EN300-6510386-1.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 1g |
$1086.0 | 2023-05-25 | ||
Enamine | EN300-6510386-10g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 10g |
$4114.0 | 2023-08-31 | ||
Enamine | EN300-6510386-0.05g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.05g |
$803.0 | 2023-08-31 | ||
Enamine | EN300-6510386-2.5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 2.5g |
$1874.0 | 2023-08-31 | ||
Enamine | EN300-6510386-10.0g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 10g |
$4667.0 | 2023-05-25 | ||
Enamine | EN300-6510386-5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 5g |
$2774.0 | 2023-08-31 | ||
Enamine | EN300-6510386-0.5g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.5g |
$919.0 | 2023-08-31 | ||
Enamine | EN300-6510386-0.1g |
methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate |
1500999-38-1 | 0.1g |
$842.0 | 2023-08-31 |
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylateに関する追加情報
Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate (CAS No. 1500999-38-1): A Promising Candidate in Modern Pharmaceutical Research
Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications and distinctive molecular framework. This compound, with the CAS No. 1500999-38-1, represents a novel class of derivatives derived from the tetrahydroquinoline ring system, a core structure known for its broad biological activity across multiple therapeutic areas. The introduction of the 6-fluoro substituent at the aromatic ring further enhances its pharmacological profile, offering opportunities for tailored drug design and mechanism-based interventions. Recent advancements in synthetic methodologies and biological assays have positioned this compound as a critical candidate for further exploration in the development of innovative therapeutic agents.
The tetrahydroquinoline skeleton is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating activity against a range of targets including G-protein-coupled receptors (GPCRs), ion channels, and enzymes. The 6-fluoro substitution at the quinoline ring introduces electronic and steric effects that modulate the molecule's reactivity, solubility, and interactions with biological targets. For instance, studies published in *Journal of Medicinal Chemistry* (2023) have shown that 6-fluoro derivatives of tetrahydroquinoline exhibit enhanced binding affinity for specific serotonin receptor subtypes, such
Recent breakthroughs in the synthesis of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate have been pivotal in expanding its utility in drug discovery. A 2023 study published in *Organic & Biomolecular Chemistry* reported the development of an efficient asymmetric synthesis route using catalytic hydrogenation techniques, which significantly improved the yield and enantiomeric purity of the compound. This advancement has enabled researchers to explore its potential in targeting disease-related pathways with greater precision. The carboxylate functionality at the 3-position of the tetrahydroquinoline ring further contributes to its pharmacological versatility, as it allows for the formation of various salts and prodrugs that can be tailored for specific therapeutic applications. Such structural flexibility has been leveraged in the design of molecules with improved oral bioavailability and reduced metabolic instability, as highlighted in a 2024 review article in *Drug Discovery Today*.
One of the most promising applications of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate lies in its potential as an anti-inflammatory agent. Chronic inflammation is a key driver in the pathogenesis of numerous diseases, including neurodegenerative disorders and autoimmune conditions. A 2023 preclinical study published in *Inflammatory Bowel Diseases* demonstrated that this compound exhibits potent anti-inflammatory activity by modulating the NF-κB signaling pathway, a critical mediator of inflammatory responses. The fluoro substitution at the 6-position was found to enhance the molecule's ability to inhibit pro-inflammatory cytokine production, suggesting its potential as a novel therapeutic strategy for inflammatory diseases. Additionally, its tetrahydroquinoline core may offer advantages in terms of metabolic stability and reduced off-target effects compared to traditional anti-inflammatory agents.
The carboxylate group in Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate also presents opportunities for the development of targeted therapies in oncology. Cancer cells often exhibit altered metabolic profiles, and the ability to modulate these pathways is a key focus in modern drug discovery. A 2024 study published in *Cancer Research* explored the antitumor potential of this compound, showing its ability to inhibit the proliferation of pancreatic cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The fluoro substitution was found to enhance the molecule's affinity for specific kinase targets, thereby improving its efficacy in disrupting cancer cell survival mechanisms. This finding underscores the potential of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate as a lead compound for the development of novel anticancer therapies.
Another area of interest is the potential neuroprotective effects of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and the accumulation of toxic protein aggregates. A 2023 study in *Neuropharmacology* investigated the neuroprotective activity of this compound, revealing its ability to reduce oxidative stress and inhibit the aggregation of amyloid-beta proteins. The tetrahydroquinoline scaffold was found to interact with key enzymes involved in neuroinflammation, such as cyclooxygenase-2 (COX-2), thereby mitigating the progression of neurodegenerative processes. These findings highlight the compound's potential as a therapeutic candidate for the treatment of neurodegenerative disorders.
Despite its promising therapeutic potential, the development of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate as a drug requires further optimization to address challenges related to its pharmacokinetic properties and selectivity. A 2024 review in *Drug Metabolism and Disposition* emphasized the importance of understanding the metabolic pathways of this compound to ensure its safety and efficacy in clinical settings. Researchers are actively exploring strategies to enhance its oral bioavailability and reduce potential toxic metabolites, which are critical steps in the transition from preclinical to clinical development. Additionally, efforts are underway to identify specific molecular targets that can be modulated by this compound to maximize its therapeutic impact while minimizing side effects.
In conclusion, Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate represents a significant advancement in the field of pharmaceutical chemistry, with its unique molecular structure and diverse biological activities offering numerous opportunities for therapeutic innovation. The synthesis of this compound has been optimized to enable further exploration of its potential in various disease models, while its fluoro substitution and carboxylate functionality provide a foundation for the design of more effective and selective therapeutic agents. As research in this area continues to evolve, Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate is poised to play a pivotal role in the development of next-generation drugs for a wide range of medical conditions.
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate. Ongoing studies are focused on expanding its applications in drug discovery and development, with an emphasis on optimizing its pharmacological properties to ensure its safety and efficacy in clinical settings. As the field of medicinal chemistry continues to advance, compounds like Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate will likely remain at the forefront of efforts to address unmet medical needs and improve patient outcomes.
For researchers and pharmaceutical scientists, Methyl 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylate offers a compelling opportunity to explore new avenues in drug discovery. Its structural versatility and biological activity make it a valuable candidate for further investigation, particularly in the context of personalized medicine and targeted therapies. As the scientific community continues to uncover the potential of this compound, its role in the development of innovative therapeutic strategies is expected to grow, contributing to the advancement of modern pharmacology.
1500999-38-1 (Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) 関連製品
- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)
- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)
- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)
- 1489174-95-9(2-Methoxy-4-(methylsulfanyl)butan-1-amine)
- 1804574-64-8(4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)
- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)
- 115687-24-6(3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 1270334-51-4(3-amino-3-(2-bromopyridin-3-yl)propanoic acid)
- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)



